CMC2.24

Vue d'ensemble

Description

La curcumine modifiée chimiquement 2.24 est un dérivé de la curcumine, un composé naturel présent dans le curcuma. Cette curcumine modifiée chimiquement a été développée pour améliorer les propriétés thérapeutiques de la curcumine tout en remédiant à ses limites, telles que sa faible stabilité, sa solubilité et sa biodisponibilité. La curcumine modifiée chimiquement 2.24 a montré des promesses dans diverses applications thérapeutiques, notamment des activités anti-inflammatoires, anti-cancéreuses et antimicrobiennes .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La curcumine modifiée chimiquement 2.24 est synthétisée par une série de réactions chimiques à partir de la curcumine. Une méthode courante implique l’hydrogénation de la curcumine pour produire des dérivés partiellement ou totalement hydrogénés . Les conditions réactionnelles comprennent généralement l’utilisation d’hydrogène gazeux et d’un catalyseur, tel que le palladium sur carbone, sous température et pression contrôlées.

Méthodes de production industrielle

La production industrielle de la curcumine modifiée chimiquement 2.24 suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs industriels et un contrôle précis des conditions réactionnelles afin de garantir une qualité de produit constante. Le processus d’hydrogénation est optimisé pour l’efficacité et le rendement, et le produit final est purifié en utilisant des techniques telles que la chromatographie et la recristallisation .

Analyse Des Réactions Chimiques

Hydrogenation Reactions

CMC2.24 undergoes catalytic hydrogenation to produce derivatives with varying degrees of saturation. This process is critical for modifying its bioavailability and pharmacological properties.

-

Catalyst : 10% palladium on carbon (Pd/C)

-

Conditions : 50 PSI hydrogen pressure, 1 hour reaction time in ethyl acetate.

-

Products :

-

Tetrahydro-CMC2.24 (TH-CMC2.24) : Partial hydrogenation with four added hydrogen atoms.

-

Hexahydro-CMC2.24 (HH-CMC2.24) : Intermediate saturation.

-

Octahydro-CMC2.24 (OH-CMC2.24) : Fully hydrogenated form with eight added hydrogens.

-

| Compound | Hydrogenation Level | Key Structural Features |

|---|---|---|

| TH-CMC2.24 | Tetrahydro | Retains two aromatic rings |

| HH-CMC2.24 | Hexahydro | Partial saturation of ketonic groups |

| OH-CMC2.24 | Octahydro | Fully saturated backbone |

Prolonged hydrogenation (>4 hours) eliminates residual unsaturated bonds, yielding fully hydrogenated derivatives .

Interaction with Matrix Metalloproteinases (MMPs)

This compound acts as a pleiotropic inhibitor of MMP-9, a zinc-dependent enzyme implicated in inflammatory tissue degradation.

-

Chelation : The triketonic structure binds Zn²⁺ and Ca²⁺ ions at the MMP-9 active site, disrupting its conformation.

-

Fragmentation : Induces proteolytic degradation of activated MMP-9 into inactive fragments (<30 kDa).

| Treatment | MMP-9 Activity (vs. Control) | IL-1β Reduction | IL-6 Reduction |

|---|---|---|---|

| This compound (10 μM) | 85% inhibition | 72% | 68% |

This inhibition is reversible and concentration-dependent, with IC₅₀ values comparable to doxycycline but with enhanced specificity .

Redox Reactions and Antioxidant Activity

While direct redox pathways for this compound are less documented, its structural similarity to curcumin suggests potential antioxidant behavior through:

-

Radical scavenging : Neutralization of reactive oxygen species (ROS) via electron donation.

-

Metal ion reduction : Conversion of Fe³⁺ to Fe²⁺, mitigating Fenton reaction-driven oxidative stress .

Stability and Degradation

This compound exhibits enhanced stability over native curcumin due to:

Applications De Recherche Scientifique

Anti-Cancer Applications

Mechanism of Action:

CMC2.24 has demonstrated efficacy as a therapeutic agent against pancreatic cancer by selectively inhibiting the growth of cancer cells while sparing normal human pancreatic epithelial cells. It operates primarily through the inhibition of the Ras-RAF-MEK-ERK signaling pathway, which is crucial for cancer cell proliferation.

Case Study: Pancreatic Cancer

- Study Design: The efficacy of this compound was evaluated in preclinical models, including subcutaneous and orthotopic xenografts in mice.

- Results:

| Parameter | Control | This compound Treatment | Statistical Significance |

|---|---|---|---|

| Tumor Growth Reduction (%) | N/A | 65% | p < 0.02 |

| Patient-Derived Tumor Reduction (%) | N/A | 47.5% | p < 0.03 |

| Ras-GTP Inhibition (%) | N/A | 90% | p < 0.01 |

Anti-Inflammatory Effects

Mechanism of Action:

this compound exhibits potent anti-inflammatory properties by modulating macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.

Case Study: Diabetes-Associated Inflammation

- Study Design: The effects of this compound were assessed in a diabetes-associated periodontitis model using a two-hit macrophage cell-culture system.

- Results:

- This compound significantly reduced levels of pro-inflammatory cytokines (IL-1β, IL-6) and increased levels of resolvins, indicating enhanced resolution of inflammation .

- The treatment led to a normalization of matrix metalloproteinase-9 (MMP-9) levels, which are often elevated in inflammatory conditions.

| Cytokine Level | Before Treatment | After this compound Treatment | Statistical Significance |

|---|---|---|---|

| IL-1β | High | Reduced | p < 0.05 |

| IL-6 | High | Reduced | p < 0.05 |

| RvD1 | Low | Increased | p < 0.05 |

Osteoarthritis Management

Mechanism of Action:

this compound has been shown to inhibit chondrocyte catabolism and apoptosis, suggesting its potential use in managing osteoarthritis.

Case Study: Osteoarthritis

- Study Design: In vitro studies were conducted to evaluate the effects of this compound on chondrocytes exposed to inflammatory stimuli.

- Results:

| Outcome Measure | Control Group | This compound Group |

|---|---|---|

| Chondrocyte Viability (%) | Low | Significantly Higher |

| Catabolism Rate | High | Significantly Lower |

Mécanisme D'action

La curcumine modifiée chimiquement 2.24 exerce ses effets par le biais de diverses cibles et voies moléculaires :

Comparaison Avec Des Composés Similaires

La curcumine modifiée chimiquement 2.24 est comparée à d’autres analogues de curcumine modifiés chimiquement, tels que :

Curcumine modifiée chimiquement 2.23 : Structure et fonction similaires, mais avec de légères différences d’efficacité et de stabilité.

Curcumine modifiée chimiquement 2.14 : Un autre analogue avec des propriétés et des applications distinctes.

Curcumine parentale : La forme naturelle de la curcumine, qui présente des limites en termes de stabilité et de biodisponibilité.

La curcumine modifiée chimiquement 2.24 se démarque par sa stabilité, sa solubilité et sa biodisponibilité améliorées, ce qui en fait un agent thérapeutique plus efficace que ses analogues et le composé parent .

Activité Biologique

Chemically Modified Curcumin (CMC2.24) is a novel compound derived from curcumin, exhibiting significant biological activity across various pathological conditions, particularly in cancer and inflammatory diseases. This article summarizes the findings from diverse studies on the biological activity of this compound, focusing on its mechanisms of action, efficacy in disease models, and potential therapeutic applications.

This compound operates through multiple pathways that contribute to its therapeutic effects:

- Inhibition of the Ras-RAF-MEK-ERK Pathway : this compound has been shown to inhibit Ras-GTP activation by up to 90%, leading to significant downstream effects on c-RAF, MEK, and ERK phosphorylation (93%, 91%, and 87% inhibition respectively) in pancreatic cancer models. This pathway is crucial for cell proliferation and survival, particularly in cancer cells .

- Modulation of Inflammatory Responses : this compound reduces pro-inflammatory cytokines such as IL-1β and IL-6 while promoting anti-inflammatory M2 macrophage polarization. This dual action helps in resolving inflammation and preventing tissue damage .

- Chondroprotective Effects : In osteoarthritis models, this compound modulates extracellular matrix (ECM) homeostasis and inhibits chondrocyte apoptosis by suppressing the NF-κB/Hif-2α axis, thereby promoting cartilage health .

Pancreatic Cancer

In preclinical studies involving human pancreatic cancer (PC) cell lines, this compound demonstrated potent anti-cancer activity:

- Cell Viability Assays : Treatment with this compound significantly reduced cell viability in various PC cell lines (e.g., MIA PaCa-2, Panc-1) while sparing normal pancreatic epithelial cells .

- Xenograft Models : In vivo studies showed that this compound reduced tumor growth by up to 65% in subcutaneous models and 47.5% in patient-derived xenografts .

Osteoarthritis

In models of osteoarthritis, this compound exhibited protective effects on cartilage:

- Intra-Articular Administration : Studies indicated that intra-articular injection of this compound improved collagen production and inhibited cartilage degradation by modulating key signaling pathways involved in inflammation and apoptosis .

Periodontitis

This compound has also been evaluated for its effects on periodontal disease:

- Bone Loss Prevention : Systematic reviews indicated that this compound significantly reduced alveolar bone loss in animal models of induced periodontitis, inhibiting matrix metalloproteinases (MMPs) associated with tissue destruction .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

-

Pancreatic Cancer Case Study :

- A study involving MIA PaCa-2 cells treated with this compound showed a dose-dependent decrease in cell viability, highlighting its potential as a targeted therapy for pancreatic cancer.

-

Osteoarthritis Case Study :

- In a rat model undergoing anterior cruciate ligament transection, intra-articular administration of this compound led to significant improvements in cartilage health and function.

-

Periodontitis Case Study :

- A systematic review of trials demonstrated that this compound effectively reduced inflammatory markers and bone loss in models of periodontitis, suggesting its utility in dental applications.

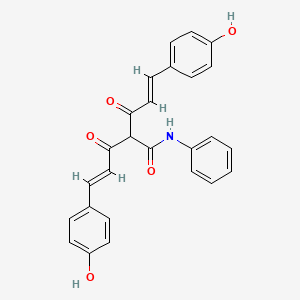

Propriétés

IUPAC Name |

(E)-5-(4-hydroxyphenyl)-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-3-oxo-N-phenylpent-4-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO5/c28-21-12-6-18(7-13-21)10-16-23(30)25(26(32)27-20-4-2-1-3-5-20)24(31)17-11-19-8-14-22(29)15-9-19/h1-17,25,28-29H,(H,27,32)/b16-10+,17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZMHBPRQOJARQ-OTYYAQKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(C(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)C(C(=O)/C=C/C2=CC=C(C=C2)O)C(=O)/C=C/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.